molecular formula C15H11Cl3N2O2 B4589090 N-(2-CHLOROBENZYL)-N-(2,3-DICHLOROPHENYL)ETHANEDIAMIDE

N-(2-CHLOROBENZYL)-N-(2,3-DICHLOROPHENYL)ETHANEDIAMIDE

Cat. No.: B4589090
M. Wt: 357.6 g/mol
InChI Key: FWKCZKRSMBJICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-CHLOROBENZYL)-N-(2,3-DICHLOROPHENYL)ETHANEDIAMIDE is a useful research compound. Its molecular formula is C15H11Cl3N2O2 and its molecular weight is 357.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chlorobenzyl)-N'-(2,3-dichlorophenyl)ethanediamide is 355.988611 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact of Chlorinated Compounds

Chlorinated compounds, such as chlorophenols and chlorobenzenes, are prevalent in the environment due to their extensive use in agriculture, industry, and as by-products of combustion processes. Studies have highlighted their occurrence in different environmental matrices, including soil, water, and air, indicating their widespread distribution and potential environmental risks due to their toxicity and persistence. For example, chlorophenols are recognized as major precursors of dioxins in thermal processes, including waste incineration, underscoring the environmental implications of their presence and the need for effective management and remediation strategies (Peng et al., 2016).

Health Effects and Toxicity

The toxicity of chlorinated compounds to human health and wildlife has been a significant concern. For instance, certain chlorinated solvents have been associated with adverse health effects, including effects on the central nervous system, reproductive health, and potential carcinogenicity (Ruder, 2006). Additionally, compounds like DDT and its metabolites have been studied for their endocrine-disrupting effects in humans and wildlife, highlighting the need for ongoing monitoring and assessment of their health impacts (Burgos-Aceves et al., 2021).

Remediation and Biodegradation

Research has also focused on the biodegradation and remediation of chlorinated compounds, exploring microbial strategies for their degradation. Bioremediation approaches have shown potential for reducing concentrations of persistent chlorinated compounds in contaminated soils, offering cost-effective and environmentally friendly solutions to mitigate their impact (Foght et al., 2001).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2,3-dichlorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3N2O2/c16-10-5-2-1-4-9(10)8-19-14(21)15(22)20-12-7-3-6-11(17)13(12)18/h1-7H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKCZKRSMBJICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.